molecular formula C10H11ClO2 B13245996 Methyl 3-(chloromethyl)-4-methylbenzoate

Methyl 3-(chloromethyl)-4-methylbenzoate

Cat. No.: B13245996
M. Wt: 198.64 g/mol
InChI Key: ZAEQIUHBBXZXDA-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-4-methylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a colorless liquid that is used as an intermediate in the synthesis of various chemicals. This compound is notable for its role in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chloromethyl)-4-methylbenzoate typically involves the chloromethylation of methyl 4-methylbenzoate. This can be achieved through a Friedel-Crafts alkylation reaction using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under acidic conditions, often in the presence of a solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of environmentally friendly catalysts and solvents is also a consideration to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chloromethyl)-4-methylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Methyl 3-(chloromethyl)-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-4-methylbenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(chloromethyl)-4-methylbenzoate is unique due to the presence of both a chloromethyl and a methyl group on the benzene ring, which allows for a diverse range of chemical reactions and applications. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 3-(chloromethyl)-4-methylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5H,6H2,1-2H3

InChI Key

ZAEQIUHBBXZXDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)CCl

Origin of Product

United States

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